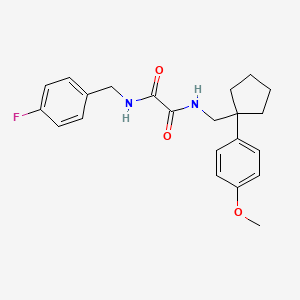

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

描述

This oxalamide derivative features a 4-fluorobenzyl group at the N1 position and a cyclopentylmethyl moiety substituted with a 4-methoxyphenyl group at N2.

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3/c1-28-19-10-6-17(7-11-19)22(12-2-3-13-22)15-25-21(27)20(26)24-14-16-4-8-18(23)9-5-16/h4-11H,2-3,12-15H2,1H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJZHDNNYJPUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multi-step organic reactions. The synthetic route may include:

Formation of the Fluorobenzyl Intermediate:

Cyclopentyl-Methoxyphenyl Intermediate: The cyclopentyl group is functionalized with a methoxyphenyl group using Friedel-Crafts alkylation.

Oxalamide Bond Formation: The final step involves coupling the two intermediates through an oxalamide linkage, often using reagents like oxalyl chloride and a base such as triethylamine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and purity.

化学反应分析

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxalamide bond to an amine.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals or studying enzyme inhibition.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methoxyphenyl-cyclopentyl moiety can interact with specific active sites. The oxalamide bond provides structural rigidity, influencing the compound’s overall conformation and activity.

相似化合物的比较

Core Structural Variations

The oxalamide scaffold (N1-N2-oxalamide) is common across all analogs, but substituents dictate functional differences:

Key Observations :

Antiviral and Antimicrobial Activity

- Compound 13 () : Exhibited antiviral activity against HIV entry (IC₅₀ ~50 nM) via CD4-binding site inhibition. The thiazole ring and chlorophenyl group likely contribute to hydrophobic interactions .

- BNM-III-170 : A CD4-mimetic with sub-micromolar efficacy against HIV, attributed to its guanidinium group and halogenated aryl core .

- GMC-4 () : Demonstrated moderate antimicrobial activity (MIC ~25 µg/mL) against S. aureus, likely due to the isoindole dione core enhancing membrane permeability .

Metabolic and Toxicological Data

- S336 (): NOEL = 100 mg/kg/day (rats), with a safety margin >33 million for flavoring use .

Target Compound Predictions : The 4-fluorobenzyl group may reduce oxidative metabolism, while the methoxyphenyl group could enhance glucuronidation, improving safety margins.

生物活性

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : C₁₆H₁₈F₁N₃O₂

- Molecular Weight : 303.33 g/mol

The structure includes a fluorobenzyl group and a methoxyphenyl cyclopentyl moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can be categorized into several areas:

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing fluorinated aromatic rings have been shown to inhibit specific cancer cell lines by modulating enzyme activities involved in cell proliferation and apoptosis.

2. Antimicrobial Properties

Fluorinated compounds often demonstrate enhanced antimicrobial activity. Studies suggest that the presence of the fluorobenzyl group may contribute to increased membrane permeability, allowing for greater efficacy against bacterial pathogens.

3. Enzyme Inhibition

The compound's ability to inhibit certain enzymes, particularly those involved in metabolic pathways, has been documented. For example, inhibitors targeting matrix metalloproteinases (MMPs) have shown promise in reducing tissue degradation in conditions like osteoarthritis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Antimicrobial | Disruption of bacterial cell membranes | |

| Enzyme Inhibition | Modulation of MMP activity |

Case Study: Anticancer Activity

A study conducted on related oxalamide derivatives demonstrated their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the inhibition of specific kinases that are crucial for tumor growth and survival. The fluorine substituent was noted to enhance binding affinity to target proteins, suggesting that N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide may exhibit similar effects.

Case Study: Enzyme Inhibition

In a comparative study, various oxalamide derivatives were tested for their inhibitory effects on MMP-13. The results indicated that modifications in the side chains significantly affected the inhibitory potency, with certain derivatives exhibiting IC50 values in the low micromolar range. This suggests a potential therapeutic application in treating degenerative diseases characterized by excessive MMP activity.

Synthesis and Pharmacokinetics

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

- Formation of the Oxalamide Backbone : Reacting the appropriate amine with oxalyl chloride.

- Introduction of Fluorobenzyl and Methoxyphenyl Groups : Utilizing coupling reactions under controlled conditions to ensure high yields.

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties due to its moderate lipophilicity and potential for oral bioavailability.

常见问题

Q. Basic Characterization :

- NMR : ¹H/¹³C NMR in deuterated DMSO can confirm aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8 ppm) .

- FT-IR : Key peaks include C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Structural Analysis : - X-ray Crystallography : Resolve the crystal lattice to validate stereochemistry, as demonstrated for analogous N-(substituted phenyl)acetamides. Centrosymmetric head-to-tail interactions (e.g., C–H⋯O) stabilize the crystal structure .

- Computational Validation : Use ACD/Labs Percepta to predict physicochemical properties (e.g., logP, solubility) and compare with experimental data .

What methodologies are employed to evaluate the potential biological activities of this compound, such as enzyme inhibition or anticancer properties?

Q. Basic Screening :

- Antimicrobial Assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Mechanistic Studies : - Enzyme Inhibition : Fluorescence polarization assays to study binding affinity with target enzymes (e.g., kinases, proteases) .

- Molecular Docking : Simulate interactions with protein active sites (e.g., PARP-1 or HDACs) using AutoDock Vina .

How should researchers address discrepancies in impurity profiles during synthesis, and what analytical methods are suitable?

Q. Basic Impurity Identification :

- HPLC-MS : Detect low-abundance impurities (e.g., des-fluoro byproducts) with a C18 column and ESI+ ionization .

Advanced Resolution Strategies : - Comparative Analysis : Cross-reference impurity retention times with standards like fenofibric acid (Imp. B) or chlorobenzoyl derivatives .

- Isolation and NMR : Scale-up impurities via preparative HPLC and characterize using 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities .

Which computational approaches are validated for predicting physicochemical properties or interaction mechanisms of this oxalamide derivative?

Q. Basic Predictions :

- ACD/Labs Percepta : Estimate logP (~3.2), pKa (~9.5 for the amide group), and metabolic stability .

Advanced Modeling : - MD Simulations : Analyze solvation dynamics and membrane permeability using GROMACS with CHARMM force fields .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic transitions (e.g., charge transfer in UV-vis spectra) .

What experimental strategies are effective in elucidating the reaction mechanisms involved in the formation of this compound?

Q. Basic Mechanistic Probes :

- Isotopic Labeling : Introduce ¹⁸O in the oxalamide carbonyl to track nucleophilic attack pathways .

Advanced Techniques : - In Situ IR Spectroscopy : Monitor intermediates during chlorination (e.g., PCl₅-mediated conversion of amide to imidoyl chloride) .

- Kinetic Studies : Use stopped-flow UV-vis to determine rate constants for cyclopentyl ring formation .

What are the critical safety protocols for handling reactive intermediates during the synthesis of this compound?

Q. Basic Precautions :

- Ventilation : Use fume hoods when handling PCl₅ or volatile solvents (e.g., xylene) due to corrosive and toxic fumes .

Advanced Safety Measures : - PPE : Wear nitrile gloves and safety goggles; avoid skin contact with LiAlH₄, which reacts violently with water .

- Waste Disposal : Quench excess PCl₅ with ice-cold ethanol before neutralization with NaHCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。